2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, a pyrazolo[3,4-d]pyrimidine ring, and a methylthio group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on factors such as the specific arrangement of these groups and the stereochemistry of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Insecticidal and Antibacterial Potential : Heterocyclic compounds, including those with a pyrazolo[3,4-d]pyrimidine structure, have been synthesized and evaluated for their insecticidal and antibacterial properties. This suggests potential applications in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the compound's relevance in medical research focused on treating cancer and inflammation (Rahmouni et al., 2016).
Synthesis and Chemical Properties
- Heterocyclic Synthesis : The utility of related heterocyclic compounds in synthesizing new pyrazole, thiophene, thiazole, and thiadiazole derivatives, all pendant to a pyrimidine ring, has been documented. This shows the compound's importance in advancing the field of organic chemistry and the synthesis of new heterocyclic systems (Farag et al., 2009).
Drug Design and Molecular Interaction
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have been explored for their affinity towards A1 adenosine receptors, which could be indicative of potential therapeutic applications in cardiovascular, neurological, and other systems modulated by adenosine receptors (Harden et al., 1991).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
2-ethyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6OS/c1-6-12(7-2)16(24)18-8-9-23-15-13(10-19-23)14(20-11(3)4)21-17(22-15)25-5/h10-12H,6-9H2,1-5H3,(H,18,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVSVQKAMRYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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